2-Ethyl-6-methylbenzene-1,4-diol
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Overview
Description
2-Ethyl-6-methylbenzene-1,4-diol is an organic compound belonging to the class of dihydroxybenzenes. It is a derivative of benzene with two hydroxyl groups (-OH) attached to the benzene ring at positions 1 and 4, along with an ethyl group at position 2 and a methyl group at position 6. This compound is also known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of hydroquinone (benzene-1,4-diol) with ethyl and methyl groups. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediates followed by their subsequent conversion to the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
2-Ethyl-6-methylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic applications due to its antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylbenzene-1,4-diol involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage . This activity is crucial in protecting cells and tissues from oxidative stress and related diseases .
Comparison with Similar Compounds
2-Ethyl-6-methylbenzene-1,4-diol can be compared with other dihydroxybenzenes, such as:
Catechol (benzene-1,2-diol): Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Resorcinol (benzene-1,3-diol): Used in the production of resins, adhesives, and UV absorbers.
Hydroquinone (benzene-1,4-diol): Widely used in photography, cosmetics, and as a reducing agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers .
Properties
CAS No. |
72693-14-2 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethyl-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,10-11H,3H2,1-2H3 |
InChI Key |
JRKXPKXHZJQQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)O)C)O |
Origin of Product |
United States |
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